Benziodarone Inhibitory Activity Against Acid-Induced TTR Aggregation Matches Clinically Approved Tafamidis
In an acid-induced transthyretin aggregation assay, benziodarone exhibited strong inhibitory activity quantitatively similar to that of tafamidis, the clinically approved therapeutic agent for transthyretin amyloidosis [1]. X-ray crystal structure analysis further revealed that the halogenated hydroxyphenyl ring of benziodarone occupies the entrance of the thyroxine-binding channel of TTR, while the benzofuran ring situates within the inner channel, providing structural rationale for its stabilizing efficacy [1].
| Evidence Dimension | Inhibition of acid-induced TTR amyloid aggregation |
|---|---|
| Target Compound Data | Strong inhibitory activity similar to tafamidis |
| Comparator Or Baseline | Tafamidis (clinically approved TTR stabilizer) |
| Quantified Difference | Activity comparable (similar efficacy observed in parallel assays) |
| Conditions | Acid-induced TTR aggregation assay; X-ray crystallography at 1.90 Å resolution |
Why This Matters
This establishes benziodarone as a validated research tool compound with potency equivalent to a marketed drug, enabling mechanistic studies of TTR stabilization without the intellectual property constraints of tafamidis.
- [1] Mizuguchi M, Nakagawa Y, Yokoyama T, et al. Benziodarone and 6-hydroxybenziodarone are potent and selective inhibitors of transthyretin amyloidogenesis. Bioorg Med Chem. 2023;90:117370. PMID: 37311373. View Source
